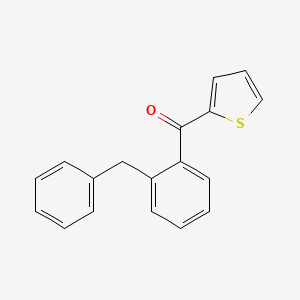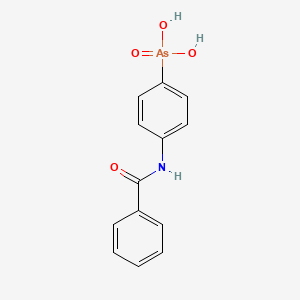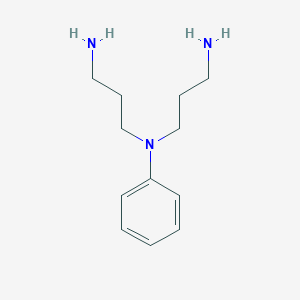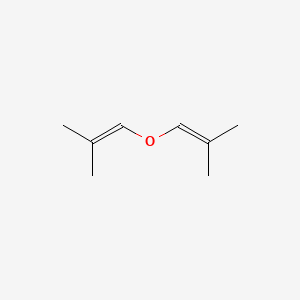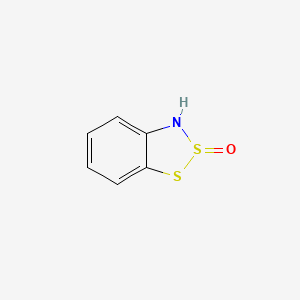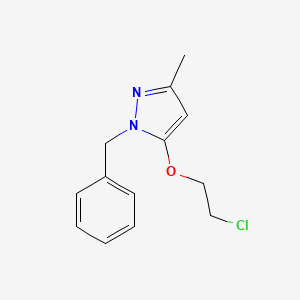
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl-: is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a benzyl group at the first position, a 2-chloroethoxy group at the fifth position, and a methyl group at the third position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.
Benzylation: The introduction of the benzyl group at the first position can be achieved through a nucleophilic substitution reaction. This involves the reaction of 3-methyl-1H-pyrazole with benzyl chloride in the presence of a base such as potassium carbonate.
Chloroethoxylation: The 2-chloroethoxy group can be introduced at the fifth position through an etherification reaction. This involves the reaction of the intermediate compound with 2-chloroethanol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Pyrazole derivatives can undergo oxidation reactions to form pyrazole N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Pyrazole derivatives can undergo various substitution reactions, including halogenation, alkylation, and acylation. These reactions often involve reagents such as halogens, alkyl halides, and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Halogens, alkyl halides, acyl chlorides; typically carried out in the presence of a base or catalyst.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Dihydropyrazoles
Substitution: Halogenated, alkylated, or acylated pyrazole derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclooxygenase (COX) enzymes.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties. Pyrazole derivatives have shown promise in the treatment of conditions such as arthritis and certain types of cancer.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It may inhibit enzymes such as cyclooxygenase (COX), leading to reduced production of pro-inflammatory mediators like prostaglandins.
Apoptosis Induction: In cancer cells, it may induce apoptosis through the activation of intrinsic apoptotic pathways, involving the release of cytochrome c and activation of caspases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Benzyl-3-iodo-1H-pyrazole
- 1-Benzyl-4-iodo-1H-pyrazole
- 4-Iodopyrazole
Uniqueness
Pyrazole, 1-benzyl-5-(2-chloroethoxy)-3-methyl- is unique due to the presence of the 2-chloroethoxy group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, stability, and interaction with biological targets compared to other pyrazole derivatives.
Eigenschaften
CAS-Nummer |
5371-90-4 |
|---|---|
Molekularformel |
C13H15ClN2O |
Molekulargewicht |
250.72 g/mol |
IUPAC-Name |
1-benzyl-5-(2-chloroethoxy)-3-methylpyrazole |
InChI |
InChI=1S/C13H15ClN2O/c1-11-9-13(17-8-7-14)16(15-11)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3 |
InChI-Schlüssel |
WYXRAKZFVVLFRK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)OCCCl)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


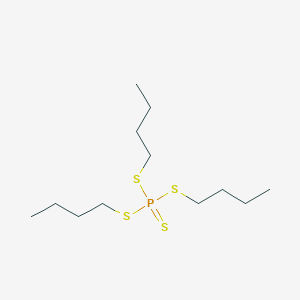

![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

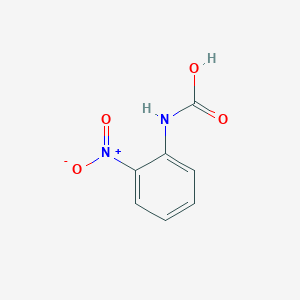

![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
